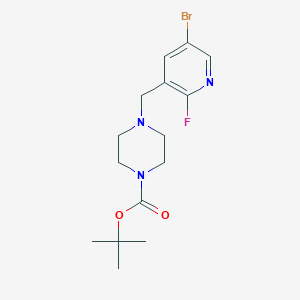
tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a substituted pyridine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-fluoropyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-fluoropyridine.
Alkylation: The brominated product is then subjected to alkylation with a suitable alkylating agent to introduce the piperazine moiety.
Esterification: Finally, the piperazine derivative is esterified with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the piperazine ring or the pyridine ring.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.
科学的研究の応用
tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring and the substituted pyridine ring allows for specific binding interactions with biological macromolecules, influencing various biochemical pathways.
類似化合物との比較
tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate: This compound has a pyrimidine ring instead of a pyridine ring, which may result in different biological activities and chemical reactivity.
tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate: This compound contains a phthalazinone moiety, which can impart unique properties compared to the pyridine derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C15H21BrFN3O2 |
|---|---|
分子量 |
374.25 g/mol |
IUPAC名 |
tert-butyl 4-[(5-bromo-2-fluoropyridin-3-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21BrFN3O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)10-11-8-12(16)9-18-13(11)17/h8-9H,4-7,10H2,1-3H3 |
InChIキー |
QCRFYSMIQHWVEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(N=CC(=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


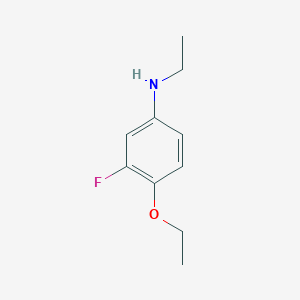
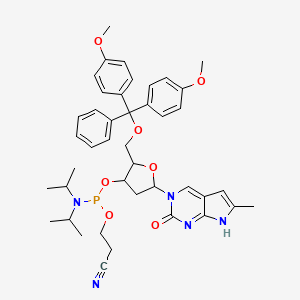

![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)
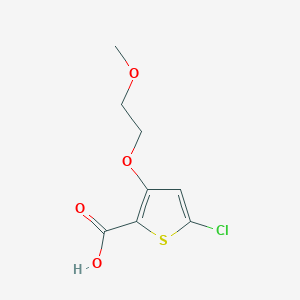
![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)

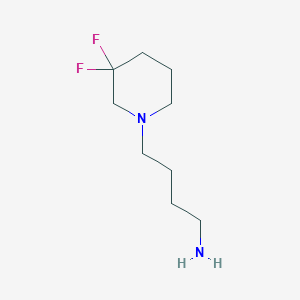
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)
![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)

![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)
![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)

